molecular formula C13H18ClNO2 B12624964 Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate

Cat. No.: B12624964
M. Wt: 255.74 g/mol
InChI Key: HTWNTUFZFJYFLL-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is an organic compound that features a tert-butyl ester group, a chlorophenyl group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-{[(4-bromophenyl)methyl]amino}acetate
  • Tert-butyl 2-{[(4-fluorophenyl)methyl]amino}acetate
  • Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate

Uniqueness

Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)9-15-8-10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3

InChI Key

HTWNTUFZFJYFLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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